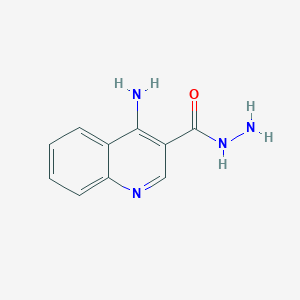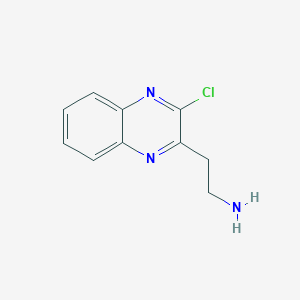
2-(5-Methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features a substituted indene group, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole typically involves the following steps:
Formation of the Indene Derivative: The starting material, 5-methylindene, can be synthesized through the alkylation of indene with methyl iodide in the presence of a strong base such as sodium hydride.
Cyclization to Form the Imidazole Ring: The indene derivative is then reacted with an appropriate diamine, such as ethylenediamine, under acidic conditions to form the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole ring or the indene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole and indene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,5-dihydro-1H-imidazole: Similar structure but with a phenyl group instead of the indene group.
2-(2,3-Dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole: Similar structure but without the methyl substitution on the indene group.
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-(5-methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C13H16N2/c1-9-2-4-11-10(8-9)3-5-12(11)13-14-6-7-15-13/h2,4,8,12H,3,5-7H2,1H3,(H,14,15) |
InChI Key |
CIUWFCKGOVODNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC2)C3=NCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7-Diazaspiro[4.4]nonane, 1-pyrazinyl-](/img/structure/B11898514.png)
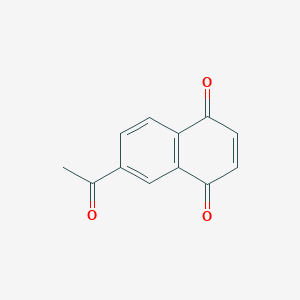
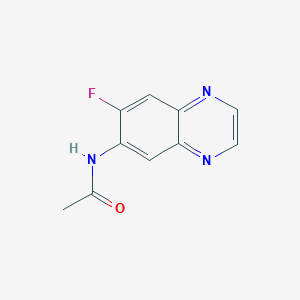
![Thiazolo[5,4-f]isoquinolin-2-amine](/img/structure/B11898526.png)
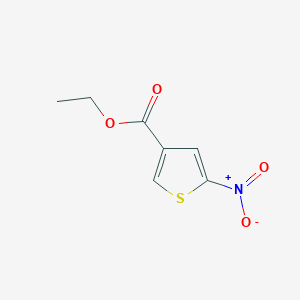
![1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-1-methyl-](/img/structure/B11898555.png)

![1,6-Diazaspiro[3.4]octane, 1-methyl-6-(3-pyridinyl)-](/img/structure/B11898563.png)
![Naphtho[2,1-d]isothiazol-3-amine](/img/structure/B11898571.png)
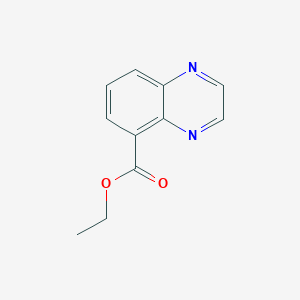
![7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11898576.png)
